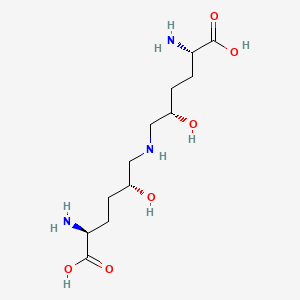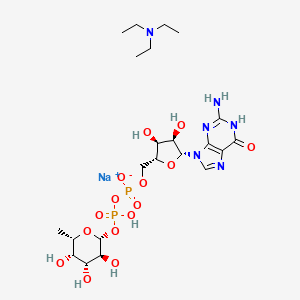![molecular formula C21H21Cl2N3O7S B590378 (2R,4S)-3-acetyl-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 934986-84-2](/img/structure/B590378.png)
(2R,4S)-3-acetyl-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . It also has a thiazolidine ring, which is a five-membered ring containing a sulfur atom and a nitrogen atom . The presence of these heterocyclic rings suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (2R,4S) notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxazole and thiazolidine rings, as well as the carboxylic acid and amide groups, could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Synthetic Methodologies and Structural Insights
The synthesis of compounds related to 1,3-thiazolidine-4-carboxylic acid derivatives involves complex organic reactions that offer diverse biological and pharmacological potentials. For instance, compounds with the 1,3-thiazolidin-4-one backbone, including its functionalized analogs like glitazones and rhodanines, have been synthesized and studied for their significant pharmacological importance. These compounds have found applications in commercial pharmaceuticals due to their potential activities against various diseases, showcasing a promising future in medicinal chemistry (Santos et al., 2018).
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution (KR) of racemic substrates provides a noteworthy approach in asymmetric synthesis, crucial for the development of chiral compounds. This process, facilitated by chiral catalysts, has become an essential strategy in organic synthesis, contributing to the synthesis of enantiopure compounds with high selectivity and yield. Such methodologies underscore the importance of asymmetric catalysis in the synthesis of complex molecules, including those with the 1,3-thiazolidine-4-carboxylic acid structure (Pellissier, 2011).
Biological and Pharmacological Activities
The 1,3-thiazolidin-4-one nucleus and its derivatives are recognized for their broad spectrum of biological activities. These activities span antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer properties. The versatility in synthetic routes for these compounds allows for the exploration of a wide range of biological properties, making them valuable scaffolds in drug discovery (Pandey et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,4S)-3-acetyl-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O7S/c1-8-12(14(25-33-8)13-10(22)6-5-7-11(13)23)17(28)24-15(19(29)30)18-26(9(2)27)16(20(31)32)21(3,4)34-18/h5-7,15-16,18H,1-4H3,(H,24,28)(H,29,30)(H,31,32)/t15-,16-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKZPLCKGFARLR-XYJFISCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3N(C(C(S3)(C)C)C(=O)O)C(=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@@H]([C@@H]3N([C@H](C(S3)(C)C)C(=O)O)C(=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934986-84-2 |
Source


|
| Record name | (alphaR,2R,4S)-3-Acetyl-4-carboxy-alpha-(((3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)-5,5-dimethyl-2-thiazolidineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934986842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (.ALPHA.R,2R,4S)-3-ACETYL-4-CARBOXY-.ALPHA.-(((3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL)CARBONYL)AMINO)-5,5-DIMETHYL-2-THIAZOLIDINEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/255X6X9Z9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)


![Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate](/img/structure/B590307.png)
![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)

